Melting‑Point Differential vs. Non‑gem‑Difluoro Parent and Des‑fluoro Ring Analogue – A Proxy for Crystallinity and Processability
The target compound exhibits a melting point of 150–152 °C , substantially higher than both the non‑gem‑difluoro parent 4‑fluoro‑3‑(trifluoromethyl)phenylacetic acid (51–55 °C) and the des‑fluoro‑ring analogue 2,2‑difluoro‑2‑[4‑(trifluoromethyl)phenyl]acetic acid (94–96 °C) . The elevation (≥95 °C and ~55 °C, respectively) indicates stronger intermolecular interactions and better solid‑state stability.
| Evidence Dimension | Melting point (crystalline solid‑state stability) |
|---|---|
| Target Compound Data | 150–152 °C |
| Comparator Or Baseline | 4‑Fluoro‑3‑(trifluoromethyl)phenylacetic acid (51–55 °C); 2,2‑difluoro‑2‑[4‑(trifluoromethyl)phenyl]acetic acid (94–96 °C) |
| Quantified Difference | ≥95 °C higher than non‑gem‑difluoro parent; ~55 °C higher than des‑fluoro‑ring analogue |
| Conditions | Literature‑reported melting range (capillary method, standard laboratory conditions) |
Why This Matters
A higher melting point enables easier purification, better storage stability, and more accurate stoichiometric dispensing during multi‑step synthesis.
